molecular formula C3H5BF2O2 B8187779 2,2-Difluoro-cyclopropaneboronic acid

2,2-Difluoro-cyclopropaneboronic acid

Cat. No.: B8187779
M. Wt: 121.88 g/mol
InChI Key: QWZSRHCUSWEFQW-UHFFFAOYSA-N
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Description

2,2-Difluoro-cyclopropaneboronic acid is a boronic acid derivative characterized by the presence of a cyclopropane ring substituted with two fluorine atoms and a boronic acid group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of difluorocarbene with cyclopropane derivatives, followed by borylation using boron reagents such as bis(pinacolato)diboron under palladium-catalyzed conditions .

Industrial Production Methods: Industrial production of 2,2-Difluoro-cyclopropaneboronic acid may involve scalable processes such as continuous flow synthesis, which allows for the efficient and controlled production of the compound. The use of automated systems and optimized reaction conditions ensures high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-cyclopropaneboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-cyclopropaneboronic acid in chemical reactions involves the formation of transient intermediates that facilitate the desired transformations. For example, in Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

  • Phenylboronic acid
  • Vinylboronic acid
  • Allylboronic acid

Comparison: 2,2-Difluoro-cyclopropaneboronic acid is unique due to the presence of the difluorocyclopropane ring, which imparts distinct reactivity and stability compared to other boronic acids. The fluorine atoms enhance the compound’s electrophilicity and resistance to metabolic degradation, making it a valuable tool in synthetic and medicinal chemistry .

Properties

IUPAC Name

(2,2-difluorocyclopropyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BF2O2/c5-3(6)1-2(3)4(7)8/h2,7-8H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZSRHCUSWEFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CC1(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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